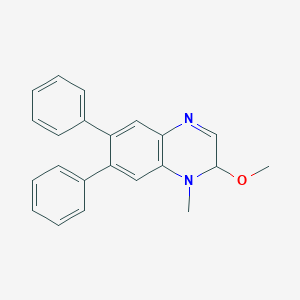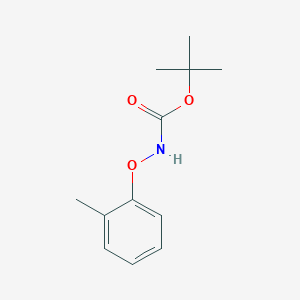![molecular formula C14H23N5O2 B14289210 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol CAS No. 123205-51-6](/img/structure/B14289210.png)
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is a complex organic compound that features a purine base attached to an octane chain with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol typically involves the reaction of a purine derivative with an octane chain precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.
化学反应分析
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features but different functional groups.
Methyl 2-(6-amino-9H-purin-9-yl)acetate: Another similar compound used in various chemical and biological studies.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is unique due to its specific combination of a purine base with an octane chain and hydroxyl groups. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.
属性
CAS 编号 |
123205-51-6 |
|---|---|
分子式 |
C14H23N5O2 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
2-[(6-aminopurin-9-yl)methyl]octane-1,2-diol |
InChI |
InChI=1S/C14H23N5O2/c1-2-3-4-5-6-14(21,8-20)7-19-10-18-11-12(15)16-9-17-13(11)19/h9-10,20-21H,2-8H2,1H3,(H2,15,16,17) |
InChI 键 |
SJGAJHSGKQPTHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CN1C=NC2=C(N=CN=C21)N)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


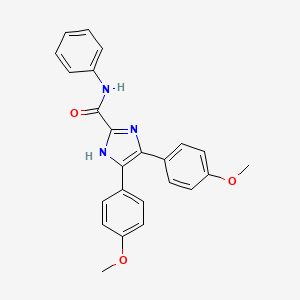


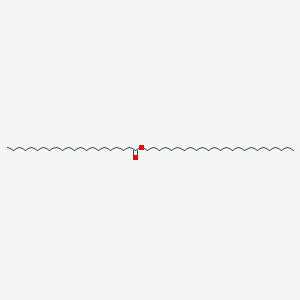
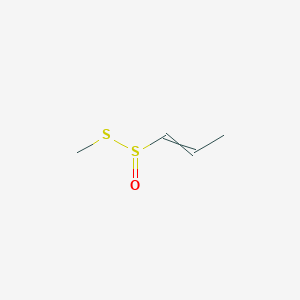



![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)

